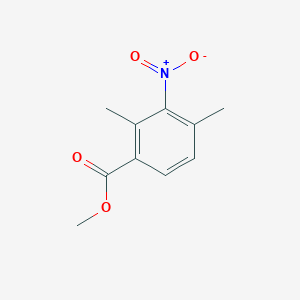
1-(3-Methoxyphenyl)-2-methylpiperazine dihydrochloride
Descripción general
Descripción
1-(3-Methoxyphenyl)-2-methylpiperazine dihydrochloride is an arylpiperazine compound . It is used as an important intermediate in the preparation of various pharmaceuticals, particularly those used to treat depression and post-traumatic stress .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(CNCC1)(C)N1C2=CC=CC(OC)=C2.[H]Cl.[H]Cl . This indicates that the compound contains a piperazine ring with a methoxyphenyl group and a methyl group attached to it. Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula isC13H22Cl2N2O and its molecular weight is 293.23 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Aplicaciones Científicas De Investigación
Psychopharmacological Research
Studies have explored the effects of m-Chlorophenylpiperazine (mCPP), a derivative of trazodone and a structural analog of 1-(3-Methoxyphenyl)-2-methylpiperazine dihydrochloride, on neurotransmitter functions. mCPP is utilized as a probe for serotonin (5-HT) function in research due to its binding affinity to 5-HT receptors and alpha-adrenoceptors. Research has shown that mCPP can induce anxiety symptoms and alter hormone levels in humans, suggesting its utility in studying serotonin's role in mood regulation and stress response (Silverstone et al., 1994).
Neurotoxicity of Anesthetic Agents
The potential neurotoxic effects of anesthetic drugs on the developing brain have been a significant area of research. Studies in juvenile animal models have shown that drugs used for sedation and anesthesia, including those with similar structural properties to this compound, can induce neurodegeneration. These findings have implications for pediatric anesthesia, raising concerns about the long-term cognitive effects of anesthetic exposure in neonates and young children (Mellon et al., 2007).
Safety and Hazards
This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-2-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-10-9-13-6-7-14(10)11-4-3-5-12(8-11)15-2;;/h3-5,8,10,13H,6-7,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZIRKKSGFFMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC(=CC=C2)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-Methylisoxazol-4-yl)methyl]piperazine](/img/structure/B1469757.png)
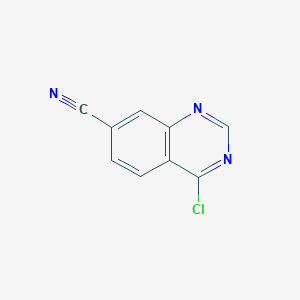
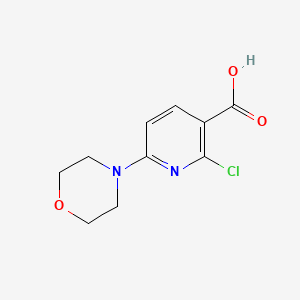

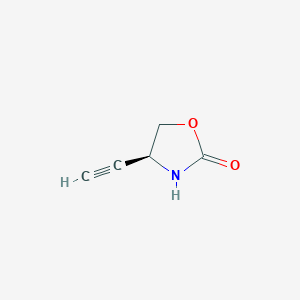


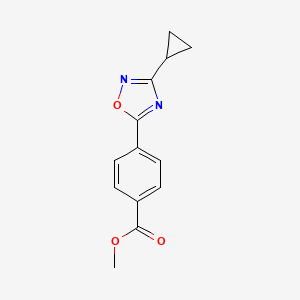
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B1469774.png)


